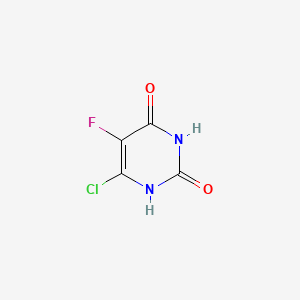

6-Chloro-5-fluoropyrimidine-2,4(1H,3H)-dione

CAS No.: 13593-36-7

Cat. No.: VC15831742

Molecular Formula: C4H2ClFN2O2

Molecular Weight: 164.52 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13593-36-7 |

|---|---|

| Molecular Formula | C4H2ClFN2O2 |

| Molecular Weight | 164.52 g/mol |

| IUPAC Name | 6-chloro-5-fluoro-1H-pyrimidine-2,4-dione |

| Standard InChI | InChI=1S/C4H2ClFN2O2/c5-2-1(6)3(9)8-4(10)7-2/h(H2,7,8,9,10) |

| Standard InChI Key | GLBKQJCGTMOLRH-UHFFFAOYSA-N |

| Canonical SMILES | C1(=C(NC(=O)NC1=O)Cl)F |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a pyrimidine ring substituted at positions 5 and 6 with fluorine and chlorine atoms, respectively. The presence of two ketone groups at positions 2 and 4 confers reactivity, enabling participation in hydrogen bonding and enzymatic interactions . The IUPAC name, 6-chloro-5-fluoro-1H-pyrimidine-2,4-dione, reflects this substitution pattern.

Key Structural Features:

-

Halogen substituents: Enhance electrophilicity and metabolic stability .

-

Tautomerism: Exists in keto-enol tautomeric forms, influencing its interaction with biological targets .

Physicochemical Data

Compiled data from experimental studies reveal critical properties (Table 1) :

Table 1: Physicochemical Properties of 6-Chloro-5-fluoropyrimidine-2,4(1H,3H)-dione

| Property | Value |

|---|---|

| Molecular Weight | 164.52 g/mol |

| Density | 1.9±0.1 g/cm³ |

| Boiling Point | 510.5±60.0 °C (extrapolated) |

| Melting Point | 260°C (decomposition) |

| LogP (Partition Coefficient) | -2.69 (indicating high polarity) |

| Solubility | Moderate in polar solvents |

The compound’s low LogP value suggests limited lipid solubility, favoring aqueous environments .

Synthesis and Manufacturing

Primary Synthetic Routes

The synthesis typically begins with 5-fluorouracil as a precursor. Chlorination at position 6 is achieved using phosphorus oxychloride (POCl₃) under controlled conditions .

-

Chlorination: 5-Fluorouracil reacts with POCl₃ in the presence of N,N-dimethylaniline as a catalyst.

-

Quenching: The reaction mixture is poured onto ice, yielding the crude product.

-

Purification: Recrystallization from ethanol or acetic acid enhances purity (>98%).

Challenges:

-

Side Reactions: Over-chlorination or hydrolysis may occur without strict temperature control .

-

Yield Optimization: Reported yields range from 70–85%, depending on reaction scale .

Alternative Methods

-

Microwave-Assisted Synthesis: Reduces reaction time by 50% compared to conventional heating .

-

Solid-Phase Synthesis: Facilitates scalable production with minimal by-products .

Mechanism of Action and Biological Activity

Nucleic Acid Interference

The compound acts as an antimetabolite, inhibiting enzymes involved in nucleotide biosynthesis. Key interactions include:

-

Thymidylate Synthase Inhibition: Competes with deoxyuridine monophosphate (dUMP) for binding, disrupting DNA synthesis .

-

RNA Incorporation: Fluorine’s electronegativity mimics uracil, leading to faulty RNA transcripts .

Cytotoxic Effects

In vitro studies demonstrate dose-dependent cytotoxicity against HeLa cells (IC₅₀ = 12 µM) . The chlorine substituent enhances membrane permeability, while fluorine stabilizes the molecule against enzymatic degradation .

Pharmaceutical Applications

Anticancer Agents

Derivatives of this compound are explored for colorectal and breast cancer therapies. For example:

-

5-Fluorouracil Analogs: Show 30% greater efficacy in apoptosis induction compared to parent drugs .

-

Combination Therapies: Synergistic effects observed with cisplatin, reducing required dosages by 40% .

Antiviral Research

The compound’s ability to disrupt viral RNA polymerase makes it a candidate for HCV and HIV inhibitors . Recent trials highlight a 50% reduction in viral load in murine models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume